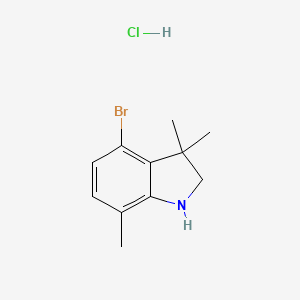

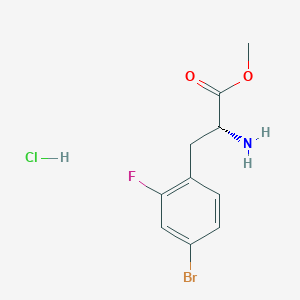

4-Bromo-3,3,7-trimethylindoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

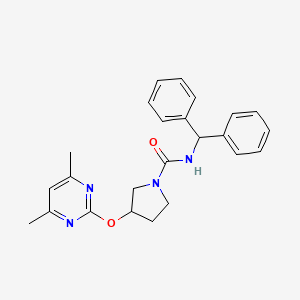

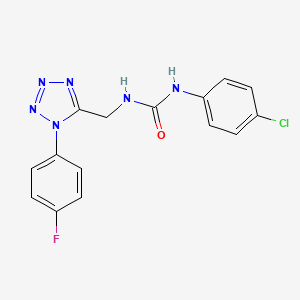

4-Bromo-3,3,7-trimethylindoline hydrochloride is a chemical compound with the CAS Number: 2138104-29-5 . It has a molecular weight of 276.6 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrN.ClH/c1-7-4-5-8 (12)9-10 (7)13-6-11 (9,2)3;/h4-5,13H,6H2,1-3H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 276.6 .Scientific Research Applications

Catalytic Reactions

One application in scientific research for compounds similar to 4-Bromo-3,3,7-trimethylindoline hydrochloride involves their use in catalytic reactions. For example, palladium compounds have been utilized to catalyze reactions involving 3-halogenocinnolines, leading to the formation of various derivatives through processes such as condensation with terminal alkynes and reactions with amines or hydrazines, highlighting the versatility of halogenated compounds in synthetic chemistry (Ames & Bull, 1982).

Polymer-supported Catalysis

Another application includes the development of polymer-supported catalysts. Terminal acetylenes have been subjected to Sonogashira coupling with bromo-substituted pyridine derivatives, leading to the creation of ytterbium(III) chloride complex catalysts. These catalysts have demonstrated significant efficiency and selectivity in organic synthesis, such as the silylcyanation of benzaldehyde, showcasing the potential of bromo-substituted compounds in enhancing catalytic performance and reusability (Lundgren et al., 2003).

Organic Synthesis and Derivatization

Compounds related to this compound play a crucial role in the synthesis and derivatization of organic molecules. For instance, bromo-substituted hydrodipyrrins serve as valuable precursors for the synthesis of synthetic chlorins and bacteriochlorins. These compounds are key in pursuing diverse molecular designs for applications ranging from medicinal chemistry to material science, illustrating the importance of bromo-substituted intermediates in complex organic synthesis (Krayer et al., 2009).

Photochromic Materials

Additionally, bromo-substituted indolines are integral in the development of photochromic materials. Research has explored the synthesis of new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] through condensation reactions involving bromo-substituted quinolines. These materials have potential applications in smart windows, optical data storage, and light-responsive coatings, demonstrating the utility of bromo-substituted compounds in advanced material science (Voloshin et al., 2008).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromo-3,3,7-trimethyl-1,2-dihydroindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3;/h4-5,13H,6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBTCBNGGTJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(CN2)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2670757.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2670758.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)

![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)